N-(furan-2-ylmethyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(16-12-14-9-5-11-18-14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXODBNLUFJZLII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-phenylbutanamide typically involves the reaction of furan-2-carboxylic acid with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, resulting in faster reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: N-(furan-2-ylmethyl)-4-phenylbutanamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with various enzymes and receptors, leading to biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and synthetic yields:
Key Comparative Insights
Structural Determinants of Activity
- The furan-2-ylmethyl group enhances lipophilicity and π-stacking capacity, critical for membrane penetration in antimicrobial agents .
- Sulfonamide moieties (e.g., in ) improve water solubility and enable hydrogen bonding with enzymatic targets, such as ADAM17 .
- Phenylbutanamide scaffolds (e.g., 4-phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide) provide rigidity and aromatic interactions, though their bioactivity remains underexplored .
Q & A
Basic: What are the standard synthetic routes for N-(furan-2-ylmethyl)-4-phenylbutanamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step organic reactions, such as amide bond formation between 4-phenylbutanoic acid derivatives and furan-2-ylmethylamine. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI or HOBt in anhydrous dichloromethane or DMF .
- Amidation : Reaction with furan-2-ylmethylamine under inert atmosphere at 0–25°C for 12–24 hours .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product .
Optimization focuses on solvent polarity (aprotic solvents enhance nucleophilicity), temperature control (prevents side reactions), and catalyst selection (e.g., DMAP for accelerated coupling) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the amide bond formation and furan/benzene ring connectivity. Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 2.5–3.0 ppm (methylene groups adjacent to the amide) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 295.1312) and fragmentation patterns .
- FT-IR : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .
Advanced: How can researchers resolve low yield or stereochemical inconsistencies during synthesis?
Answer:
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials or hydrolyzed intermediates) .
- Stereochemical control : Introduce chiral auxiliaries or employ asymmetric catalysis (e.g., Evans oxazolidinones) to enforce desired configurations .
- Reaction monitoring : In-situ techniques like FT-IR or H NMR tracking can detect incomplete steps, prompting adjustments in stoichiometry or reaction time .
Advanced: How should conflicting biological activity data for this compound be addressed?
Answer:
- Assay validation : Replicate studies using orthogonal methods (e.g., cell-based vs. enzymatic assays) to confirm target engagement .
- Purity verification : Ensure >95% purity via HPLC and assess residual solvents (e.g., DMSO) that may interfere with bioassays .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like TRPM8 channels or cyclooxygenases, resolving mechanistic contradictions .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Systematic substitution : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or furan (e.g., methyl substituents) rings to assess impact on potency .
- Free-Wilson analysis : Quantify contributions of specific substituents to activity using regression models .
- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify critical hydrogen bonds or hydrophobic interactions .
Advanced: How can the compound’s stability under varying pH and temperature conditions be evaluated?
Answer:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours, followed by HPLC analysis .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
- Long-term stability : Store at 4°C, 25°C, and 40°C for 6 months, monitoring purity and crystallinity via PXRD .
Advanced: How to address contradictory data in reaction mechanisms or by-product formation?
Answer:
- Cross-validation : Use isotopic labeling (e.g., C-carboxylic acid) to trace reaction pathways via MS/MS .
- Computational studies : Perform DFT calculations (e.g., Gaussian) to model transition states and identify energetically favorable pathways .
- Replication : Repeat reactions in triplicate under strictly controlled conditions (e.g., anhydrous, O-free) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
